Chemical properties of Hydroxysafflor yellow A
Chemical properties of Hydroxysafflor yellow A
An In-depth Technical Guide on the Chemical Properties of Hydroxysafflor Yellow A
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent and highly bioactive C-glucosylquinochalcone compound extracted from the dried flowers of safflower, Carthamus tinctorius L.[1][2][3][4]. It is the primary water-soluble yellow pigment in safflower, accounting for a significant portion of its total yellow pigments.[5][6] HSYA is recognized for a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][5][7] These properties have made it a subject of extensive research for its therapeutic potential in treating cardiovascular and cerebrovascular diseases, such as myocardial ischemia, cerebral infarction, and angina pectoris.[3][6][8]
Despite its therapeutic promise, the clinical application of HSYA is often hindered by its chemical instability and low oral bioavailability.[1][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of HSYA, details established experimental protocols for its extraction and analysis, and illustrates its key molecular signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Properties
HSYA is an orange-yellow amorphous powder or appears as orange needle-like crystals.[1][3][8] It belongs to the quinochalcone class of flavonoids, characterized by a unique C-glycosylated cyclohexanonedienol structure found exclusively in safflower.[3]
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₁₆ | [1][9] |
| Molecular Weight | 612.53 g/mol | [9][10] |
| Appearance | Yellow amorphous powder / Orange needle-like crystals | [1][3][8] |
| Melting Point | 184.2 °C | [8] |
| Classification | C-glucosyl quinochalcone | [1][11] |
| Bioavailability (Oral) | ~1.2% | [1][2][3] |
Table 1: General Chemical Properties of Hydroxysafflor Yellow A
Solubility
HSYA's solubility profile is a critical factor in its extraction and formulation. Due to its glycosidic nature and multiple hydroxyl groups, it exhibits high polarity.
| Solvent | Solubility | Reference |
| Water | Highly soluble (≥61 mg/mL) | [1][2][3][9] |
| DMSO | Highly soluble (≥61.3 mg/mL) | [9] |
| Ethanol (B145695) | Sparingly soluble (<3.07 mg/mL) | [9] |
| Ethyl Acetate (B1210297) | Poorly soluble / Insoluble | [1][2][3] |
| Benzene | Poorly soluble / Insoluble | [1][2][3] |
| Chloroform | Poorly soluble / Insoluble | [1][2][3] |
| Ether | Poorly soluble / Insoluble | [1][2] |
Table 2: Solubility of Hydroxysafflor Yellow A
Chemical Stability
HSYA is structurally unstable under several conditions, which poses challenges for its processing and storage.[3]
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pH Stability : HSYA is stable in aqueous solutions with a pH range of 3-7.[6] It degrades easily under alkaline conditions, with the highest instability observed at pH 9.[1][2] Under moderate alkaline conditions (pH 7-9), the hydroxyl group at C-2' ionizes, leading to intramolecular nucleophilic attacks and degradation.[2] Under strong alkaline conditions (pH 13), only flavones were detected as degradation products.[1][2]
-
Thermal Stability : The compound is sensitive to heat and degrades at temperatures above 60°C.[3][6] At 100°C and pH 8, HSYA can be hydrolyzed into p-coumaric acid or undergo condensation and oxidation to form other degradation products.[1][2]
-
Light Stability : HSYA is susceptible to degradation upon exposure to light.[1][2][6]
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of HSYA.
| Technique | Data | Reference |
| UV-Vis Spectroscopy | λmax ≈ 403 nm (in methanol (B129727)/water) or 399 nm | [1][8][12] |
| Infrared (IR) Spectroscopy | (KBr, cm⁻¹) 3384, 2928, 1625, 1605, 1519, 1426 | [8] |
| Mass Spectrometry (MS) | HR-ESI-MS (m/z): 611.1450 [M-H]⁻ | [8] |
| ¹H-NMR Spectroscopy | (DMSO-d6, 300 MHz): δ 18.13 (1H, s, 3-OH), 10.05 (1H, s, 5-OH), 7.75 (1H, d, J=15 Hz), 7.55 (1H, d), 7.52 (1H, d, J=15 Hz), 7.42 (2H, d, J=9 Hz), 6.83 (2H, d, J=9 Hz), 4.23 (1H, d, J=9.5Hz), 3.91 (1H, d, J=9.5 Hz) | [8] |
Table 3: Spectroscopic Data of Hydroxysafflor Yellow A
Experimental Protocols & Methodologies
Extraction and Purification
Several methods have been developed for extracting HSYA from safflower, each with varying efficiency and yield.
This protocol provides a higher yield compared to traditional methods.[2]
-
Preparation : 500 g of safflower powder is placed into a microwave digestion tank.
-
Solvent Addition : 10 L of a 50% ethanol-water solution is added.
-
Extraction : The mixture is vortexed for 1 minute and subjected to microwave-assisted extraction for 30 minutes.[10]
-
Filtration and Concentration : After cooling, the mixture is filtered, and the filtrate is concentrated by vacuum evaporation.[10]
-
Purification : The concentrated product is dissolved in water and loaded onto a silica (B1680970) gel column. Elution is performed with an ethyl acetate-95% ethanol (3:1) solution.
-
Final Product : The collected effluent is concentrated under vacuum and freeze-dried to obtain the refined HSYA product.[10]
This method is effective for large-scale purification.
-
Initial Extraction : 2 kg of powdered safflower flowers are extracted three times with distilled water (20 L) at 60°C for 30 minutes.[8]
-
Concentration : The solvent is removed by evaporation under reduced pressure. The residue is then dissolved in 1 L of 10% ethanol and evaporated to dryness, yielding approximately 72.3 g of residue.[8]
-
Column Chromatography : The residue is subjected to D101 macroporous resin column chromatography. A water-methanol step-gradient elution (from 100:0 to 0:100, v/v) is used to yield several fractions.[8]
-
Preparative HPLC : The target fraction (e.g., F2) is further purified using a preparative HPLC system with a mobile phase of methanol–acetonitrile–0.2% formic acid in water (36:2:62) to isolate pure HSYA.[8]
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the precise quantification of HSYA.
-
Chromatographic System : An Agilent 1200 HPLC system or equivalent with a UV-vis detector.[8]
-
Column : ODS C₁₈ column (e.g., 250 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase : An isocratic mobile phase consisting of 0.2% formic acid in water, acetonitrile, and methanol in a ratio of 62:2:36 (v/v/v).[8]
-
Flow Rate : 1.0 mL/min.[8]
-
Detection : UV detection at 403 nm.[8]
-
Quantification : A calibration curve is generated using HSYA standards of known concentrations. The concentration in samples is determined by comparing peak areas against the standard curve.
This method offers high sensitivity and selectivity, making it suitable for analyzing HSYA in complex biological matrices like plasma.
-
System : Liquid chromatography coupled with a tandem mass spectrometer.
-
Mobile Phase : Isocratic elution with a mobile phase of methanol and 5 mM ammonium (B1175870) acetate (80:20, v/v).[1][2]
-
Linear Range : The method is typically linear over a concentration range of 1–1,000 ng/mL.[1][2]
-
Detection : HSYA and its metabolites are identified and quantified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.[1][2]
| Method | Column | Mobile Phase | Detection | Linear Range | Reference |
| HPLC-UV | ODS C₁₈ | 0.2% Formic Acid:ACN:MeOH (62:2:36) | UV at 403 nm | - | [8] |
| LC-MS/MS | - | Methanol:5mM Ammonium Acetate (80:20) | MS/MS | 1-1,000 ng/mL | [1][2] |
| UPLC-TOF-MS | - | Acetonitrile and 0.1% Formic Acid | ESI⁺ | LOD: 35.2 ng/mL | [2] |
| HPTLC | Polyamide TLC | 3.6% HCl:MeOH:EtOAc (7:3:1) | Densitometry at 399 nm | 61.0–79.3 ng | [12] |
Table 4: Summary of Analytical Methods for HSYA Quantification
Pharmacokinetics
The pharmacokinetic profile of HSYA is characterized by low oral bioavailability and rapid elimination.
| Parameter | Value / Observation | Species | Reference |
| Oral Bioavailability (F) | 1.2% | Rat | [1][2][3] |
| Time to Peak (Tmax) | ~10 minutes (oral) | Rat | [1][2] |
| Elimination Half-life (t₁/₂) | 3.32 hours (IV) | Human | [1][2] |
| Plasma Protein Binding | 48% - 54.6% (IV) | Human | [1][2] |
| Excretion (48h post-IV) | Urine: ~52.6%; Feces: ~8.4% | Rat | [13] |
Table 5: Pharmacokinetic Parameters of HSYA
The poor absorption is attributed to the presence of phenolic hydroxyl groups, which exist in a protonated form and impair transmembrane transport.[1][2][3]
Core Signaling Pathways and Mechanism of Action
HSYA exerts its diverse pharmacological effects by modulating a complex network of intracellular signaling pathways, primarily related to inflammation, oxidative stress, and cell survival.
Anti-inflammatory and Antioxidant Pathways
HSYA's potent anti-inflammatory and antioxidant activities are central to its therapeutic effects.[5]
-
NF-κB Pathway : HSYA inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. By doing so, it suppresses the expression of pro-inflammatory proteins and cytokines such as TNF-α, IL-1β, and IL-6.[1][10][14]
-
MAPK Pathway : It modulates the mitogen-activated protein kinase (MAPK) pathway, including the p38, JNK, and Erk1/2 signaling cascades, which are crucial in inflammatory responses.[1][4]
-
Nrf2/HO-1 Pathway : HSYA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] Nrf2 translocation to the nucleus initiates the transcription of antioxidant genes, including HO-1, which protects cells against oxidative stress.[1]
-
TLR4 Pathway : HSYA can suppress Toll-like receptor 4 (TLR4) mediated signaling, which is an upstream regulator of both NF-κB and MAPK pathways, thereby reducing the inflammatory cascade in response to stimuli like lipopolysaccharide (LPS).[1][6][14]
Neuroprotective Pathways
In the context of cerebral ischemia-reperfusion injury, HSYA provides neuroprotection through several mechanisms.
-
PI3K/Akt/mTOR Pathway : HSYA activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and inhibits apoptosis.[1][14] This pathway is also involved in regulating autophagy, a cellular process critical for neuronal homeostasis.[14]
-
HIF-1α/BNIP3 Pathway : HSYA can activate neuronal autophagy through the Hypoxia-inducible factor-1α (HIF-1α)/BCL2 interacting protein 3 (BNIP3) pathway, which contributes to its neuroprotective effects after oxygen-glucose deprivation/reperfusion.[15]
Conclusion
Hydroxysafflor yellow A is a pharmacologically significant natural product with a well-defined chemical profile. Its strong therapeutic potential, particularly in cardio- and cerebrovascular diseases, is underpinned by its ability to modulate critical pathways involved in inflammation and oxidative stress. However, challenges related to its inherent instability and low oral bioavailability must be addressed through advanced formulation strategies to fully realize its clinical utility. This guide provides foundational technical information to support ongoing research and development efforts aimed at harnessing the therapeutic benefits of HSYA.
References
- 1. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Hydroxysafflor yellow A alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective potential of hydroxysafflor yellow A in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 7. Frontiers | Hydroxysafflor Yellow A Exerts Anti-Inflammatory Effects Mediated by SIRT1 in Lipopolysaccharide-Induced Microglia Activation [frontiersin.org]
- 8. Hydroxysafflor Yellow A (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery | MDPI [mdpi.com]
- 9. raybiotech.com [raybiotech.com]
- 10. scielo.br [scielo.br]
- 11. Npc79316 | C27H32O16 | CID 6443665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. Pharmacokinetics and excretion of hydroxysafflor yellow A, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Hydroxysafflor Yellow A on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydroxysafflor Yellow A Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
